molecular formula C14H12N2O4 B3518146 4-nitrobenzyl 2-aminobenzoate

4-nitrobenzyl 2-aminobenzoate

Cat. No.: B3518146
M. Wt: 272.26 g/mol
InChI Key: HAJJWPQZNBCOTL-UHFFFAOYSA-N
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Description

4-Nitrobenzyl 2-aminobenzoate is a chemical compound with the molecular formula C14H12N2O4 and a molecular weight of 272.26 g/mol . It is characterized by the presence of both a 2-aminobenzoate (anthranilate) ester group and a 4-nitrobenzyl moiety. This structure suggests potential utility as a building block or intermediate in organic synthesis and pharmaceutical research. The 4-nitrobenzyl group is a known protecting group for carboxylic acids, which can be removed under specific conditions, while the 2-aminobenzoate core is a scaffold found in various bioactive molecules. Researchers can leverage this compound in the synthesis of more complex structures, particularly in developing new amide or urea derivatives. For example, structurally similar 4-nitrophenyl ester derivatives have been documented as activated building blocks for the efficient synthesis of compound libraries containing urea moieties . This reagent is provided for Research Use Only (RUO) and is intended for use by qualified researchers in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl)methyl 2-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c15-13-4-2-1-3-12(13)14(17)20-9-10-5-7-11(8-6-10)16(18)19/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJJWPQZNBCOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 4 Nitrobenzyl 2 Aminobenzoate

Direct Esterification Approaches

Direct esterification represents the most straightforward approach to synthesizing 4-nitrobenzyl 2-aminobenzoate (B8764639), involving the reaction of 2-aminobenzoic acid with 4-nitrobenzyl alcohol. This method, while direct, often requires optimization to achieve high yields, particularly due to the presence of the amino group which can undergo side reactions.

The classical Fischer esterification involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. masterorganicchemistry.com To drive the equilibrium towards the formation of the ester, an excess of one reactant (typically the alcohol) is used, and the water formed during the reaction is removed, often by azeotropic distillation. masterorganicchemistry.com

Several well-established methods can be applied to the synthesis of 4-nitrobenzyl 2-aminobenzoate:

Fischer Esterification: This method would involve heating a mixture of 2-aminobenzoic acid and 4-nitrobenzyl alcohol with a strong acid catalyst. The reaction is reversible, and its efficiency can be enhanced by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Steglich Esterification: This method is particularly useful for sterically hindered substrates and reactions that are sensitive to acidic conditions. It employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The reaction proceeds by forming a highly reactive O-acylisourea intermediate. organic-chemistry.org

Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry, using a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). organic-chemistry.orgalfa-chemistry.com This method is known for its mild reaction conditions. alfa-chemistry.com However, a significant drawback is the generation of stoichiometric amounts of phosphine oxide and hydrazine (B178648) byproducts, which can complicate purification. scispace.com

Esterification Method Key Reagents General Conditions Advantages Disadvantages
Fischer Esterification 2-aminobenzoic acid, 4-nitrobenzyl alcohol, Acid catalyst (e.g., H₂SO₄, TsOH)Reflux with excess alcohol, removal of waterInexpensive reagentsReversible, may require harsh conditions
Steglich Esterification 2-aminobenzoic acid, 4-nitrobenzyl alcohol, DCC, DMAP (catalytic)Mild, room temperatureMild conditions, good for sensitive substratesDCC can cause allergic reactions, formation of dicyclohexylurea byproduct
Mitsunobu Reaction 2-aminobenzoic acid, 4-nitrobenzyl alcohol, PPh₃, DEADMild, neutral conditionsHigh yields, inversion of stereochemistryStoichiometric byproducts, purification challenges

The choice of catalyst is crucial for optimizing the direct esterification process.

Acid Catalysis: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used in Fischer esterification. masterorganicchemistry.com Lewis acids such as zinc chloride (ZnCl₂) have also been shown to be effective catalysts for the esterification of carboxylic acids. wiley-vch.de Boron trifluoride etherate (BF₃·OEt₂) is another potent catalyst, particularly for substrates like 4-aminobenzoic acid. wiley-vch.de

Metal Catalysis: A variety of metal-based catalysts have been developed for esterification. For instance, iron(III) chloride (FeCl₃) and iron(III) sulfate (B86663) (Fe₂(SO₄)₃) have been used as catalysts, often requiring an excess of one reactant and refluxing in a solvent like benzene (B151609) or toluene (B28343). science.gov Organotin compounds, such as triphenyltin(IV) hydroxide (B78521), can react with carboxylic acids like 4-aminobenzoic acid and 4-nitrobenzoic acid to form the corresponding tin carboxylates, which can be intermediates in ester synthesis. dergipark.org.tr

Catalyst Type Examples Applicable Reaction Key Features
Brønsted Acid H₂SO₄, TsOHFischer EsterificationCommon, inexpensive, can require harsh conditions. masterorganicchemistry.com
Lewis Acid ZnCl₂, FeCl₃, BF₃·OEt₂Direct EsterificationCan be more selective and operate under milder conditions than Brønsted acids. wiley-vch.descience.gov
Organometallic Triphenyltin(IV) compoundsEsterification via intermediatesForms metal carboxylate intermediates. dergipark.org.tr

Transesterification Pathways

The transesterification reaction is typically an equilibrium process. google.com To drive the reaction towards the desired product, the alcohol byproduct (e.g., methanol (B129727) or ethanol) is usually removed by distillation. google.com The reaction can be performed with a stoichiometric ratio of reactants or with an excess of the alcohol. google.com

Both acid and base catalysts can be employed for transesterification. Heterogeneous catalysts are often preferred for ease of separation and recycling. Acidic ion-exchange resins have been successfully used for the transesterification of isoamyl alcohol with glycerol (B35011) triacetate. researchgate.net In some cases, the reaction can be performed simultaneously with another reaction, such as hydrogenation, using a catalyst that is active for both transformations. google.com

Multi-step Synthetic Sequences

Multi-step synthesis provides a versatile approach to this compound, allowing for the use of a wider range of starting materials and potentially avoiding issues encountered in direct esterification, such as side reactions involving the amino group.

One plausible multi-step route involves the initial protection of the amino group of 2-aminobenzoic acid, followed by esterification with 4-nitrobenzyl alcohol, and subsequent deprotection. For example, the amino group can be protected as a tosyl derivative. shu.ac.uk

Another strategy could involve the reaction of an activated derivative of 2-aminobenzoic acid with 4-nitrobenzyl alcohol. For instance, 2-aminobenzoyl chloride could be reacted with 4-nitrobenzyl alcohol. However, the synthesis of the acid chloride itself can be challenging due to the presence of the amino group.

A more common approach for related compounds involves the reaction of anthranilic acid with a nitro-substituted electrophile. For example, 2-((4-chloro-2-nitrophenyl)amino)benzoic acid is synthesized by reacting anthranilic acid with 2-bromo-5-chloronitrobenzene (B41759) in the presence of a copper catalyst. A similar strategy could potentially be adapted for the synthesis of this compound.

Furthermore, the synthesis of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one from anthranilic acid and 4-nitrobenzoyl chloride in pyridine (B92270) provides a precursor that could potentially be converted to the desired ester.

Strategies Involving Protection and Deprotection of Functional Groups (e.g., amine, carboxylic acid)

The synthesis of this compound from its primary precursors, 2-aminobenzoic acid (anthranilic acid) and 4-nitrobenzyl alcohol, presents a classic challenge in organic synthesis: preventing the unwanted reaction of the nucleophilic amine group. Direct esterification is often complicated by the amine's propensity to react with the activated carboxylic acid, leading to amide formation. To circumvent this, protection-deprotection strategies are employed.

Boc (tert-butyloxycarbonyl) Group : This is one of the most common amine protecting groups in non-peptide chemistry. fishersci.co.uk It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.uk

Benzyl (B1604629) (Bn) Group : The benzyl group offers an alternative protection strategy. It is introduced via reaction with benzyl bromide and a base. fishersci.co.uk Deprotection is typically achieved through Pd-catalyzed hydrogenolysis, a method that can be advantageous if other functional groups in the molecule are sensitive to acid. fishersci.co.uk

p-Nitrobenzyloxycarbonyl (PNZ) Group : The p-nitrobenzyloxycarbonyl group can be used to protect amines and is noteworthy for its unique deprotection methods. psu.edu It can be removed by hydrogenolysis, similar to a standard benzyl group, or selectively cleaved via reduction of the nitro group. psu.edu

The 4-nitrobenzyl (pNB) moiety itself is frequently utilized as a protecting group for carboxylic acids in complex syntheses, particularly in solid-phase peptide synthesis. nih.govgoogle.com Its stability under various conditions, coupled with its selective removal through reduction, makes it a valuable tool. google.com Deprotection is triggered by the reduction of the nitro group to an aminobenzyl intermediate, which then undergoes a 1,6-elimination to release the free carboxylic acid. google.com

Protecting GroupIntroduction ReagentDeprotection ConditionsReference
BocDi-tert-butyl dicarbonate (Boc₂O)Acidic (e.g., TFA, HCl) fishersci.co.uk
BnBenzyl BromideCatalytic Hydrogenolysis (e.g., H₂, Pd/C) fishersci.co.uk
PNZp-Nitrobenzyl chloroformateCatalytic Hydrogenolysis or Reduction (e.g., Na₂S₂O₄) psu.edu

Reduction of Nitrobenzyl Moieties in Precursor Synthesis

The reduction of the nitro group on the benzyl portion of the molecule is a key transformation, often performed as a subsequent step after the formation of the this compound ester. This converts the compound into 4-aminobenzyl 2-aminobenzoate, a different molecule with its own set of properties and potential applications. The selection of the reducing agent is critical to ensure that the ester linkage remains intact.

Several methods are available for the chemoselective reduction of aromatic nitro groups:

Metal-Acid Systems : The use of easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and effective method for converting nitro groups to amines. masterorganicchemistry.comgoogle.com Stannous chloride (SnCl₂) in particular is used for the deprotection of p-nitrobenzyl esters on solid supports under mildly acidic conditions. nih.gov

Catalytic Hydrogenation : This is a widely used method where hydrogen gas (H₂) is passed through a solution of the nitro compound in the presence of a metal catalyst. masterorganicchemistry.com Common catalysts include palladium on carbon (Pd/C), platinum (PtO₂), or Raney nickel. masterorganicchemistry.comscirp.org This method is often clean and high-yielding.

Alternative Reducing Agents : Other reagents have been developed for specific applications. Indium metal in an aqueous solution of ammonium (B1175870) chloride has been shown to selectively reduce aromatic nitro compounds while leaving other functional groups, such as esters, unaffected. orgsyn.org Sodium dithionite (B78146) (Na₂S₂O₄) is another reagent capable of reductively cleaving p-nitrobenzyl esters under neutral or slightly alkaline conditions. psu.edu

Reduction MethodReagentsKey FeaturesReference(s)
Metal/Acid ReductionFe, Sn, or Zn with HClClassic, robust method masterorganicchemistry.comgoogle.com
Catalytic HydrogenationH₂ with Pd/C, Pt, or NiClean, high-yielding, common in labs masterorganicchemistry.comscirp.org
Indium-Mediated ReductionIndium powder with NH₄ClHigh selectivity for nitro group, environmentally friendly orgsyn.org
Dithionite ReductionSodium Dithionite (Na₂S₂O₄)Works under neutral/alkaline conditions psu.edu

Chemoselective Transformations in Complex Molecule Assembly

Chemoselectivity is the cornerstone of synthesizing a multifunctional molecule like this compound. The goal is to perform a reaction at one functional group without affecting others.

In the synthesis of this compound, the primary chemoselective challenge is the esterification itself. Without protection, the amine of 2-aminobenzoic acid can compete with the 4-nitrobenzyl alcohol for the activated carboxylic acid. Thus, protecting the amine (as discussed in 2.3.1) is the most direct way to ensure a chemoselective esterification.

Following the ester's formation, the selective reduction of the nitro group (as detailed in 2.3.2) is another critical chemoselective transformation. The ability of reagents like indium or controlled catalytic hydrogenation to reduce the nitro group while preserving the ester bond is a testament to their selectivity. scirp.orgorgsyn.org

More advanced strategies include multicomponent reactions (MCRs), which can construct complex molecules in a single step. For instance, a novel, metal-free MCR has been developed for the synthesis of various anthranilate esters. rsc.orgrsc.orgresearchgate.net This particular reaction utilizes a 2-nitrobenzaldehyde, malononitrile, and an alcohol, proceeding via an intramolecular redox process where the aldehyde is oxidized and the nitro group is reduced in situ. rsc.orgrsc.orgresearchgate.net While the starting materials are different from the direct esterification of anthranilic acid, this approach exemplifies the power of chemoselective transformations in modern synthesis.

Innovative Synthetic Techniques

To improve the efficiency, safety, and environmental footprint of synthesizing this compound, modern techniques such as microwave-assisted synthesis, solvent-free reactions, and flow chemistry are being explored.

Microwave-Assisted Synthesis of Esters and Related Compounds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. bspublications.net By using microwave irradiation to heat the reactants and solvent directly, MAOS can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products. bspublications.netnih.gov

The applicability of this technique to the synthesis of related compounds is well-documented:

The esterification of various nitro-substituted anthranilic acids has been successfully achieved using microwave irradiation, demonstrating the feasibility of this method for producing anthranilate esters. thieme-connect.com

Microwave-assisted synthesis has been optimized for creating Schiff bases from ethyl 4-aminobenzoate (B8803810), showing excellent yields (up to 96%) in reaction times as short as 60 seconds. innovareacademics.inresearchgate.net

A wide range of organic reactions, including esterifications, have been shown to benefit from microwave heating, which can enable superheating of solvents in sealed vessels to further accelerate reactions. bspublications.net

Solvent-Free Organic Synthesis Approaches

Solvent-free synthesis, also known as solid-state reaction or dry media reaction, is a key principle of green chemistry that aims to reduce or eliminate the use of volatile organic solvents. cmu.edu Reactions are often carried out by grinding solid reactants together, sometimes with a catalyst, or by heating a mixture of the solids. cmu.edu

This approach is frequently combined with microwave irradiation, which can efficiently heat the solid mixture and drive the reaction to completion without the need for a solvent. univpancasila.ac.id The synthesis of imines and enamines has been effectively performed using clay catalysts under solvent-free microwave conditions. univpancasila.ac.id Similarly, the condensation of aromatic aldehydes with ethyl 4-aminobenzoate to form Schiff bases has been optimized under microwave-assisted, solvent-free conditions, yielding significant improvements in reaction time and product yield compared to traditional methods. innovareacademics.inresearchgate.net

While a specific protocol for the solvent-free synthesis of this compound is not prominently described, the principles are directly applicable. A potential route would involve mixing solid 2-aminobenzoic acid (with a protected amine) and 4-nitrobenzyl alcohol with a solid acid catalyst and applying either conventional heat or microwave irradiation.

Flow Chemistry Applications in Ester Production

Flow chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing. europa.eu Reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control often leads to improved safety (especially for exothermic reactions), higher yields, and easier scalability. europa.eu

The synthesis of esters is well-suited to flow chemistry. Noteworthy examples include:

A two-step continuous-flow synthesis of benzocaine (B179285) (ethyl p-aminobenzoate) has been developed, demonstrating the successful application of flow technology to produce a commercially important aminobenzoate ester. researchgate.net

The diazotization of methyl 2-aminobenzoate, a key intermediate in many syntheses, has been performed with high efficiency and throughput in a continuous-flow reactor, showcasing the technology's ability to handle potentially unstable intermediates safely. researchgate.net

A continuous-flow process for this compound would likely involve pumping streams of the protected 2-aminobenzoic acid and 4-nitrobenzyl alcohol, along with a suitable catalyst, through a heated reactor coil. This setup would enable rapid optimization and safe, scalable production of the target compound.

Chemical Reactivity and Mechanistic Investigations of 4 Nitrobenzyl 2 Aminobenzoate

Hydrolysis Reaction Pathways

The hydrolysis of 4-nitrobenzyl 2-aminobenzoate (B8764639) involves the cleavage of the ester bond to yield 2-aminobenzoic acid and 4-nitrobenzyl alcohol. The presence of the 2-amino group introduces a complexity to this reaction that is not observed in simpler benzoate (B1203000) esters, leading to unique mechanistic pathways.

Kinetic Studies of Ester Hydrolysis

Kinetic studies on the hydrolysis of 2-aminobenzoate esters reveal significant rate enhancements compared to their isomers without the ortho-amino group. Research on p-nitrophenyl 2-aminobenzoate, a close analog of the title compound, has shown that its hydrolysis follows pseudo-first-order kinetics. nih.goviitd.ac.in A key finding is the existence of a pH-independent region in the rate profile, typically between pH 4 and 8. nih.goviitd.ac.inacs.org In this range, the rate of hydrolysis (kobsd) remains constant. For instance, the pH-independent hydrolysis of p-nitrophenyl 2-aminobenzoate at 50°C has a rate constant of 2 x 10-3 s-1. iitd.ac.in Below pH 4, the rate decreases, corresponding to the protonation of the 2-amino group. iitd.ac.in This indicates that the neutral amino group is crucial for the observed rate of hydrolysis in the pH-independent region. iitd.ac.in

The rate enhancements are substantial; for example, the pH-independent hydrolysis of phenyl 2-aminobenzoate is 50-100 times faster than that of its para-substituted counterpart, phenyl 4-aminobenzoate (B8803810). nih.govacs.org This highlights the profound effect of the ortho-amino group on the reaction rate.

Table 1: Rate Constants for the Hydrolysis of 2-Aminobenzoate Esters and Related Compounds

Compound Temperature (°C) pH Range Rate Constant (kobsd, s-1)
p-Nitrophenyl 2-aminobenzoate 50 >4 2 x 10-3
Phenyl 2-aminobenzoate 50 4-9 -
Phenyl 4-aminobenzoate 80 3-8.5 1 x 10-4

Data adapted from Fife et al. iitd.ac.inacs.org

Intramolecular Catalysis by the 2-Amino Group (e.g., general base catalysis)

The enhanced rate of hydrolysis of 2-aminobenzoate esters is attributed to intramolecular catalysis by the neighboring 2-amino group. The most probable mechanism is intramolecular general base catalysis. nih.goviitd.ac.inacs.org In this mechanism, the amino group facilitates the nucleophilic attack of a water molecule on the ester's carbonyl carbon by partially abstracting a proton from the water in the transition state. nih.goviitd.ac.in This is supported by the observation that the hydrolysis is approximately two-fold slower in D2O than in H2O, which is consistent with a reaction where proton transfer is involved in the rate-determining step. nih.govacs.org

The rate of this intramolecularly catalyzed reaction is significantly faster than the corresponding hydroxide (B78521) ion-catalyzed reaction at lower pH. For phenyl 2-aminobenzoate, the rate enhancement at pH 4 is as high as 105-fold compared to the hydroxide-catalyzed pathway. nih.govacs.org This demonstrates the remarkable efficiency of the intramolecular general base catalysis. The neutral amine is essential for this catalytic activity; its protonation at low pH leads to a sharp decrease in the hydrolysis rate. iitd.ac.in

Influence of Solvent Systems on Hydrolysis Rates

Aminolysis Reactions

The aminolysis of 4-nitrobenzyl 2-aminobenzoate involves the nucleophilic attack of an external amine on the carbonyl carbon, leading to the formation of an amide and 4-nitrobenzyl alcohol. This reaction is a form of nucleophilic acyl substitution.

Nucleophilic Attack Mechanisms by Amines

The aminolysis of activated esters like 4-nitrophenyl benzoates with primary and secondary amines has been extensively studied and generally proceeds through a stepwise mechanism involving a tetrahedral intermediate. koreascience.krnih.gov The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the ester, forming a zwitterionic tetrahedral intermediate (T+/-). nih.govnih.gov This intermediate can then break down to form the products.

Effect of Nucleophile Basicity and Steric Hindrance on Reactivity

The reactivity of amines in the aminolysis of esters is strongly influenced by their basicity and steric bulk. Generally, more basic amines are more nucleophilic and react faster. koreascience.kr This relationship is often quantified using the Brønsted equation, which relates the rate constant to the pKa of the nucleophile. For the aminolysis of related 4-nitrophenyl esters, linear Brønsted-type plots are often observed, with βnuc values (a measure of the sensitivity of the reaction to the basicity of the nucleophile) typically ranging from 0.6 to 0.9. koreascience.kr Such values are indicative of a significant degree of bond formation between the nucleophile and the carbonyl carbon in the transition state.

Steric hindrance in the amine nucleophile can significantly decrease the reaction rate. nih.gov Bulky amines will approach the electrophilic carbonyl carbon more slowly, leading to lower rate constants. For example, in the aminolysis of related esters, secondary amines are sometimes found to be less reactive than primary amines of similar basicity due to greater steric hindrance. nih.gov Similarly, steric hindrance on the ester itself, such as substituents ortho to the carbonyl group, can also impede the approach of the nucleophile and slow down the reaction. researchgate.net

Table 2: Brønsted-Type Plot Slopes (βnuc) for Aminolysis of Related Esters

Ester Amine Series βnuc
2-Chloro-4-nitrophenyl benzoates Primary Amines Curved Plot
4-Nitrophenyl X-substituted-2-methylbenzoates Cyclic Secondary Amines 0.66-0.82

Data from various sources koreascience.krnih.gov

Leaving Group Effects in Ester Cleavage

The cleavage of the ester bond in this compound is significantly influenced by the nature of the 4-nitrobenzyl moiety, which acts as the leaving group during hydrolysis. Studies on the hydrolysis of various 2-aminobenzoate esters, including p-nitrophenyl 2-aminobenzoate, provide insight into the mechanisms at play. iitd.ac.in The hydrolysis of these esters is subject to intramolecular general base catalysis by the neighboring amino group. iitd.ac.in This is demonstrated by pH-independent reaction rates between pH 4 and 8. iitd.ac.in

The efficiency of ester cleavage is often dependent on the stability of the leaving group. In nucleophilic reactions, the alpha-effect—an unexpectedly high nucleophilicity from an atom bearing lone-pair electrons adjacent to the reactive center—is highly dependent on the substrate's structure, particularly the leaving group. nih.gov For esters with sufficiently good leaving groups, the alpha-effect is pronounced. nih.gov However, as the leaving group becomes poorer, this effect diminishes significantly. nih.gov

In the context of reductively triggered fragmentation of related 4-nitrobenzyl carbamates, the efficiency of the release of the leaving group (an amine, in that case) varied with small changes in its structure, although not uniformly in relation to its basicity. rsc.org This highlights that factors beyond simple basicity govern the efficacy of leaving group departure in such systems. For 4-nitrobenzyl esters, the 4-nitrobenzyl group serves as a protecting group that is stable to acidic hydrolysis but can be cleaved under specific reductive or basic conditions. thieme-connect.comnih.gov

Table 1: Factors Influencing Ester Cleavage
FactorObservationRelevance to this compoundSource
Intramolecular CatalysisThe ortho-amino group in 2-aminobenzoate esters provides intramolecular general base catalysis, leading to pH-independent hydrolysis between pH 4-8.The hydrolysis rate is enhanced compared to esters lacking this neighboring group. iitd.ac.in
Leaving Group QualityThe alpha-effect in nucleophilic cleavage is significant only for esters with good leaving groups.The stability of the 4-nitrobenzyl alkoxide influences the kinetics of ester cleavage. nih.gov
Reductive CleavageReduction of the nitro group can trigger the fragmentation and cleavage of the entire 4-nitrobenzyl group.This provides a specific method for deprotection, cleaving the ester linkage under reductive conditions. rsc.orgthieme-connect.com

Electrophilic and Nucleophilic Substitution Reactions

Reactivity of the Aromatic Rings

The compound possesses two distinct aromatic rings with different substitution patterns, leading to differential reactivity in substitution reactions.

The 4-Nitrobenzyl Ring : This ring contains a strongly deactivating nitro group (-NO₂). The nitro group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position (positions 3 and 5 relative to the nitro group). libretexts.orgnih.govmsu.edu The strong deactivation makes EAS reactions on this ring significantly more difficult compared to unsubstituted benzene (B151609). msu.edu Conversely, the presence of a strong electron-withdrawing group like -NO₂ makes the ring susceptible to nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the nitro group. masterorganicchemistry.com In NAS, a strong nucleophile can displace a suitable leaving group from the ring, a reaction accelerated by the nitro group's ability to stabilize the negatively charged intermediate (a Meisenheimer complex). nih.govmasterorganicchemistry.com

Transformations Involving the Nitro Substituent (e.g., reduction to amino group)

The nitro group on the benzyl (B1604629) ring is a key site for chemical transformation, most notably reduction to an amino group. This conversion dramatically alters the electronic properties of the substituent, turning a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing one. msu.edumasterorganicchemistry.com

Several methods are effective for this reduction:

Catalytic Hydrogenation : The nitro group can be reduced to an amine using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). msu.edumasterorganicchemistry.com A system of NaBH₄, acetic acid, and catalytic Pd/C has been shown to convert benzyl 4-nitrobenzoate (B1230335) to benzyl 4-aminobenzoate, demonstrating the feasibility of this transformation without cleaving the ester linkage under these specific conditions. sciforum.net

Metal-Acid Reduction : Easily oxidized metals like indium (In), tin (Sn), zinc (Zn), or iron (Fe) in the presence of an acid (like HCl) are commonly used to reduce aromatic nitro groups to amines. thieme-connect.commasterorganicchemistry.com

The reduction of the nitro group is often the initial step in the cleavage of the 4-nitrobenzyl protecting group. thieme-connect.com Treatment with indium metal in aqueous ethanolic ammonium (B1175870) chloride, for instance, reduces the nitro group and concurrently cleaves the benzylic C-O bond, liberating the carboxylic acid. thieme-connect.comthieme-connect.com This reductive cleavage is a key deprotection strategy for alcohols and carboxylic acids protected by a 4-nitrobenzyl group. thieme-connect.com In some biological or chemical systems, the reduction may proceed only partially to a hydroxylamine (B1172632) derivative. nih.govresearchgate.netoup.com

Table 2: Common Methods for the Reduction of the Nitro Group
Reagent/MethodProductKey FeaturesSource
H₂ / Pd, Pt, or Ni4-Aminobenzyl 2-aminobenzoateA common and effective method for nitro group reduction. msu.edumasterorganicchemistry.com
Sn, Fe, or Zn with HCl4-Aminobenzyl 2-aminobenzoateClassic method using dissolving metals in acid. masterorganicchemistry.com
Indium in aq. EtOH/NH₄Cl2-Aminobenzoic acid + 4-ToluidineCauses simultaneous reduction of the nitro group and cleavage of the C-O benzyl bond. thieme-connect.comthieme-connect.com
NaBH₄, CH₃CO₂H, Pd/CBenzyl 4-aminobenzoate (from Benzyl 4-nitrobenzoate)Demonstrates selective reduction of the nitro group without O-debenzylation under specific conditions. sciforum.net

Reactions at the Ester Linkage and Benzyl Moiety

Beyond the aromatic rings and the nitro group, the ester linkage and the benzylic position are also reactive sites.

Reactions at the Ester Linkage : The primary reaction at the ester linkage is hydrolysis, which cleaves the bond to yield 2-aminobenzoic acid and 4-nitrobenzyl alcohol. smolecule.com This reaction can be catalyzed by acid or base. As previously mentioned, the ortho-amino group in the 2-aminobenzoate moiety provides intramolecular general base catalysis, accelerating hydrolysis in the neutral pH range. iitd.ac.in

Reactions at the Benzyl Moiety : The benzylic position (the CH₂ group) is activated by the adjacent aromatic ring. msu.edukhanacademy.org This activation makes the benzylic hydrogens susceptible to oxidation. khanacademy.org Strong oxidizing agents like potassium permanganate (B83412) or sodium dichromate can oxidize the alkyl side chain of a benzene ring to a carboxylic acid. khanacademy.org Furthermore, the benzylic C-O bond of the ester can be cleaved through hydrogenolysis. This reaction is often coupled with the reduction of the nitro group. The conversion of the nitro group to an electron-donating amino group facilitates the cleavage of the benzylic C-O bond, which is a common strategy for deprotecting alcohols and acids. thieme-connect.comnih.gov For example, catalytic hydrogenolysis of 4-nitrobenzyl benzoate can yield benzoic acid, though the yield of the corresponding toluene (B28343) can be lower, and byproducts like 4-aminobenzoic acid can form. rsc.org

Advanced Spectroscopic and Structural Elucidation of 4 Nitrobenzyl 2 Aminobenzoate

X-ray Crystallography

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise atomic coordinates from which bond lengths, bond angles, and crystal packing can be determined.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. The process involves growing a high-quality single crystal of the target compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure is solved and refined.

While a specific crystal structure for 4-nitrobenzyl 2-aminobenzoate (B8764639) is not publicly available in crystallographic databases as of this writing, the expected key structural features can be inferred from analyses of closely related compounds. The structure would confirm the covalent connectivity of the 2-aminobenzoate and 4-nitrobenzyl moieties through an ester linkage. Key metrics from the refinement process, such as the R-factor (expected to be <5% for a well-resolved structure), would validate the quality of the structural model. Bond lengths, such as the ester C–O bond (~1.34 Å), would be established with high precision .

The table below presents representative crystallographic data for analogous compounds containing either aminobenzoate or nitrobenzyl fragments, illustrating typical parameters obtained from SC-XRD analysis.

Parameter4-methylbenzyl 4-aminobenzoate (B8803810) np-mrd.org2-amino-4-methylpyridinium 4-nitrobenzenesulfonate researchgate.netChlordiazepoxide/p-aminobenzoic acid co-crystal nih.gov
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/n
a (Å) 8.20978.769-
b (Å) 5.534411.090-
c (Å) 14.29314.119-
β (°) ** 98.531102.35-
Volume (ų) **642.241341.3-

This table is for illustrative purposes to show typical crystallographic parameters for related molecules.

The crystal packing of 4-nitrobenzyl 2-aminobenzoate would be significantly influenced by a network of non-covalent interactions. The primary amine (-NH₂) group of the aminobenzoate ring is a strong hydrogen bond donor, while the ester carbonyl oxygen and the oxygens of the nitro group are effective hydrogen bond acceptors.

It is anticipated that strong intermolecular N-H···O hydrogen bonds would be a dominant feature in the crystal lattice, linking molecules into chains or more complex three-dimensional networks. For instance, in the crystal structure of 4-methylbenzyl 4-aminobenzoate, molecules are linked by N-H···N and N-H···O hydrogen bonds, forming supramolecular chains.

The solid-state conformation of this compound, specifically the relative orientation of the two aromatic rings, is dictated by a balance between intramolecular steric effects and the optimization of intermolecular packing forces. A key conformational parameter is the dihedral angle between the plane of the 2-aminobenzoate ring and the plane of the 4-nitrobenzyl ring. In a related structure, 4-methylbenzyl 4-aminobenzoate, the dihedral angle between the two benzene (B151609) rings is 65.28° np-mrd.org. A similar non-coplanar arrangement would be expected for this compound to minimize steric hindrance.

Additionally, the conformation of the ester linkage (-COO-) is typically planar. The nitro group (-NO₂) may exhibit a slight twist relative to the plane of its attached benzene ring, a common feature in nitroaromatic compounds researchgate.net. Single-crystal X-ray diffraction would provide precise values for all torsion angles, defining the molecule's preferred conformation within the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecular structure by probing the vibrational modes of its constituent functional groups.

The structure of this compound contains several key functional groups: an amino group (-NH₂), an ester group (-COO-), a nitro group (-NO₂), and substituted benzene rings. Each of these groups exhibits characteristic vibrational frequencies in FT-IR and Raman spectra. The expected vibrational modes are derived from established data for similar compounds, such as aminobenzoates and nitrobenzyl esters. rsc.orgnist.gov

Key vibrational assignments for this compound are summarized below. The primary amino group (-NH₂) is expected to show symmetric and asymmetric stretching vibrations. The ester linkage is characterized by a strong carbonyl (C=O) stretching band and C-O stretching vibrations. The nitro group (-NO₂) will display distinct symmetric and asymmetric stretching modes. rsc.org Finally, the aromatic rings give rise to C-H stretching and C=C in-ring stretching vibrations.

Table 1: Characteristic Vibrational Modes for this compound


Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopic Technique
Amino (-NH₂)N-H Asymmetric Stretch3400 - 3500FT-IR, Raman
N-H Symmetric Stretch3300 - 3400
Ester (-COO-)C=O Stretch1715 - 1730FT-IR, Raman
C-O Stretch1150 - 1300
Nitro (-NO₂)Asymmetric Stretch1510 - 1560FT-IR, Raman
Symmetric Stretch1340 - 1370
Aromatic RingAromatic C-H Stretch3000 - 3100FT-IR, Raman
Aromatic C=C Stretch1450 - 1600

The molecular structure of this compound possesses both hydrogen bond donor and acceptor sites, making it capable of significant intermolecular interactions. The primary amino group (-NH₂) serves as a hydrogen bond donor, while the oxygen atoms of the ester carbonyl and the nitro group act as hydrogen bond acceptors. royalsocietypublishing.org

In the solid state, these interactions are expected to play a crucial role in the crystal packing, leading to the formation of a stable, three-dimensional supramolecular architecture. The N-H---O hydrogen bonds would connect adjacent molecules, influencing the material's physical properties. The formation of such bonds typically leads to a red shift (a decrease in wavenumber) and broadening of the N-H and C=O stretching bands in the FT-IR spectrum. ucl.ac.uk

In solution, the nature of the solvent dictates the hydrogen bonding behavior. chemrxiv.org

In protic solvents (e.g., ethanol, water), the solute molecules will form hydrogen bonds with the solvent. Water molecules, for instance, can interact with both the carboxyl and amino groups. uit.no This competition can disrupt the solute-solute interactions observed in the solid state.

In aprotic solvents (e.g., acetonitrile, acetone), solute-solute hydrogen bonding is more favored, potentially leading to the formation of self-associated species like dimers, similar to what is observed for p-aminobenzoic acid in organic solvents. ucl.ac.ukchemrxiv.org

These interactions can be monitored by observing concentration-dependent chemical shifts in NMR spectroscopy or changes in vibrational frequencies in FT-IR spectroscopy. chemrxiv.org

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. nih.gov This is a critical step in confirming the identity of a synthesized compound. The theoretical exact masses for the molecular ion ([M]⁺) and the protonated molecule ([M+H]⁺) of this compound (C₁₄H₁₂N₂O₄) are calculated to distinguish it from other species with the same nominal mass.

Table 2: Calculated Exact Masses for this compound


IonFormulaCalculated Exact Mass (Da)
[M]⁺C₁₄H₁₂N₂O₄272.07971
[M+H]⁺C₁₄H₁₃N₂O₄⁺273.08753

Under electron ionization (EI), the molecular ion of this compound is expected to undergo characteristic fragmentation, providing structural insights. The analysis of fragmentation patterns for aromatic esters and nitroaromatic compounds suggests several likely cleavage pathways. nih.govlibretexts.orgwhitman.edu

The most probable primary fragmentation event is the cleavage of the benzylic C-O bond, which is the weakest bond in the ester linkage. This heterolytic cleavage would result in two primary fragment ions: the 2-aminobenzoyl cation and the 4-nitrobenzyl radical, or the 4-nitrobenzyl cation and the 2-aminobenzoate radical. Due to the stability of the benzylic carbocation, the formation of the 4-nitrobenzyl cation (m/z 136) is highly favored. A similar fragmentation is seen for p-nitrobenzylpyridinium. researchgate.net

Another significant fragmentation pathway involves cleavage of the bond between the carbonyl carbon and the oxygen atom, leading to the formation of the 2-aminobenzoyl cation (m/z 120) . This is a common fragmentation for aromatic esters. whitman.edu Further fragmentation of the nitroaromatic portion can lead to the loss of NO₂ (46 Da) or NO (30 Da). nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound


Proposed Fragment IonFormulam/z (Nominal)Structure
Molecular Ion[C₁₄H₁₂N₂O₄]⁺2724-NO₂-C₆H₄-CH₂-O-CO-C₆H₄-2-NH₂
4-Nitrobenzyl Cation[C₇H₆NO₂]⁺136[4-NO₂-C₆H₄-CH₂]⁺
2-Aminobenzoyl Cation[C₇H₆NO]⁺120[2-NH₂-C₆H₄-CO]⁺
Loss of NO₂ from Molecular Ion[C₁₄H₁₂NO₂]⁺226[M - NO₂]⁺

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis absorption and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information about its chromophores and excited-state properties.

The UV-Vis spectrum of this compound is expected to be a composite of the absorptions of its two constituent chromophores: the 2-aminobenzoate moiety and the 4-nitrobenzyl moiety.

The 2-aminobenzoate portion, similar to ethyl 2-aminobenzoate, is expected to exhibit absorption bands in the UV region, typically arising from π → π* transitions within the aromatic ring and the amino group. researchgate.net

The 4-nitrobenzyl group is also a strong chromophore. The presence of the electron-withdrawing nitro group on the benzene ring typically causes a bathochromic (red) shift in the absorption spectrum compared to unsubstituted benzene. rsc.org

Therefore, the compound will likely display characteristic absorption maxima in the range of 250-350 nm. researchgate.netupenn.edu

Regarding its emission properties, the presence of the nitro group is a critical factor. While aminobenzoate derivatives are often fluorescent, nitroaromatic compounds are well-known to be either non-fluorescent or only weakly fluorescent. rsc.orgnih.gov This phenomenon is due to the electron-withdrawing nature of the nitro group, which promotes highly efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). rsc.org This rapid non-radiative decay pathway effectively quenches the fluorescence emission. chalcogen.romdpi.com Consequently, this compound is predicted to exhibit very weak or no fluorescence in solution.

Investigation of Electronic Transitions and Chromophores

The electronic structure of this compound is defined by two primary light-absorbing units, known as chromophores: the 4-nitrobenzyl moiety and the 2-aminobenzoate (anthranilate) moiety. The interaction of these two systems governs the molecule's absorption of ultraviolet-visible (UV-Vis) light. The absorption spectrum arises from the promotion of electrons from lower-energy molecular orbitals to higher-energy ones, with the most significant transitions typically being π→π* and n→π*.

The 4-nitrobenzyl group contains a benzene ring substituted with a nitro group (NO₂), a potent electron-withdrawing group, and a benzylic ester linkage. The 2-aminobenzoate group consists of a benzene ring with an electron-donating amino group (NH₂) and an electron-withdrawing ester group. Both the nitro and amino groups are powerful auxochromes, which are functional groups that modify the light-absorbing properties of a chromophore. youtube.com They significantly influence the energy of the π→π* transitions within the benzene rings.

In isolation, chromophores related to the 4-nitrobenzyl portion, such as 4-nitrophenol, exhibit a strong absorption band around 317-320 nm. researchgate.net Similarly, the 2-aminobenzoate chromophore, as seen in simple esters like methyl anthranilate, contributes to the UV spectrum. nih.govwikipedia.org The conjugation of these chromophores within the single molecule this compound is expected to result in a complex UV-Vis spectrum with distinct absorption maxima. Extending the conjugation in a molecule generally leads to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum. msu.edu

The electronic transitions responsible for the UV-Vis absorption are:

π→π* Transitions : These high-intensity absorptions occur in both aromatic rings, arising from the excitation of electrons in π bonding orbitals to π* antibonding orbitals. The presence of both electron-donating (-NH₂) and electron-withdrawing (-NO₂) groups on the aromatic systems significantly modulates the energy gap for these transitions.

n→π* Transitions : These are lower-intensity absorptions resulting from the excitation of non-bonding electrons (from the oxygen atoms of the ester and nitro groups, and the nitrogen of the amino group) into π* antibonding orbitals of the aromatic rings. msu.edu For example, the nitro group in nitromethane (B149229) shows an n→π* transition at 275 nm. msu.edu

Table 1: Comparison of UV Absorption Maxima (λmax) for Related Chromophores

Compound/Chromophore Key Functional Groups Typical λmax (nm) Transition Type
1-Pentene Isolated C=C 178 π→π*
Isoprene Conjugated C=C 222 π→π*
4-Nitrophenol -NO₂, -OH on Benzene Ring 317 π→π*
Nitromethane -NO₂ 275 n→π*
2-Aminobenzoic Acid -NH₂, -COOH on Benzene Ring 278 π→π*

This table synthesizes data for representative chromophores to illustrate the electronic transitions relevant to this compound. Data sourced from multiple spectroscopic studies. msu.edu

Potential for Fluorescent Tagging or Sensing Applications

The unique structure of this compound, combining a potentially fluorescent moiety with a well-known fluorescence quencher, suggests significant potential for its use in developing "turn-on" fluorescent probes for specific biological or chemical targets.

The 2-aminobenzoate (anthranilate) portion of the molecule is the basis for its potential fluorescence. Anthranilic acid and its esters, such as methyl anthranilate, are known to be fluorescent, typically exhibiting a blue-violet emission. wikipedia.orgnih.gov This fluorescence is a characteristic property of the aminobenzoate structure.

However, the 4-nitrobenzyl group acts as a potent fluorescence quencher. rsc.org Nitroaromatic compounds are strongly electron-accepting and can suppress the fluorescence of a nearby fluorophore through mechanisms like photoinduced electron transfer (PET). mdpi.comnih.gov In the intact this compound molecule, the close proximity of the quenching 4-nitrobenzyl group to the potentially fluorescent 2-aminobenzoate group would lead to minimal or no fluorescence emission.

This inherent quenching provides a basis for designing a sensor. If the ester linkage between the two moieties is cleaved, the fluorescent 2-aminobenzoate fragment would be released from the quencher, resulting in a "turn-on" fluorescent signal. This principle is central to the design of activatable probes.

Potential Sensing Applications:

Enzyme Activity Sensing: The 4-nitrobenzyl group is a well-established substrate for nitroreductase (NTR) enzymes, which are often overexpressed in hypoxic (low-oxygen) environments, such as solid tumors and certain bacteria. nih.govacs.orgnih.gov The enzymatic reduction of the nitro group to an amino group can trigger the fragmentation of the molecule. nih.gov In the case of this compound, this reduction could lead to the cleavage of the ester bond and release of the fluorescent 2-aminobenzoate, providing a direct fluorescent signal of NTR activity. rsc.orgnih.gov

Hypoxia Detection: Due to the link between nitroreductase and low-oxygen conditions, the compound could serve as a probe for imaging hypoxic tumors. nih.govnih.gov

Chemical Sensing: The 4-nitrobenzyl group has also been utilized in colorimetric sensors for detecting alkylating agents. researchgate.netacs.orggoogle.com A similar strategy could potentially be adapted where a reaction with a specific chemical analyte triggers the cleavage of the ester and subsequent fluorescence.

The development of such a probe would involve leveraging the non-fluorescent nature of the parent molecule and the highly fluorescent nature of the cleaved aminobenzoate product.

Table 2: Principles of a Pro-Fluorescent Probe Based on this compound

State of Molecule Key Structural Feature Fluorescence Property Triggering Event
Intact (Quenched State) 2-Aminobenzoate linked to 4-Nitrobenzyl quencher Non-fluorescent or very weakly fluorescent None
Cleaved (Activated State) 2-Aminobenzoate fragment is released Strongly fluorescent Enzymatic (e.g., Nitroreductase) or chemical cleavage of the ester bond

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the properties of organic molecules due to its balance of accuracy and computational cost. For 4-nitrobenzyl 2-aminobenzoate (B8764639), DFT calculations elucidate its fundamental chemical characteristics.

Geometry optimization calculations are performed to determine the most stable three-dimensional structure of the molecule, corresponding to the minimum energy on the potential energy surface. For molecules with flexible bonds, such as the ester linkage in 4-nitrobenzyl 2-aminobenzoate, a conformational analysis is crucial to identify the various low-energy conformers.

Studies on related aromatic esters, like ethyl 4-aminobenzoate (B8803810), have utilized DFT methods such as B3LYP with basis sets like 6-311++G(d,p) to find the most stable geometry by scanning the potential energy surface around key dihedral angles nih.govresearchgate.net. For this compound, the key torsions would involve the C(O)-O-CH2 bond of the ester group and the rotation of the two phenyl rings. The presence of an intramolecular hydrogen bond between the amino group (-NH2) and the ester's carbonyl oxygen is a potential feature that would significantly influence the preferred conformation, leading to a more planar and rigid structure.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

Parameter Bond/Angle Predicted Value
Bond Length C=O ~1.22 Å
C-O (ester) ~1.35 Å
O-CH2 ~1.45 Å
C-NO2 ~1.48 Å
C-NH2 ~1.37 Å
Bond Angle O=C-O ~124°
C-O-CH2 ~116°
Dihedral Angle C6H4-C(O)-O-CH2 Varies with conformer

Note: These are typical values expected from DFT calculations on similar molecules and are for illustrative purposes.

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons materialsciencejournal.org. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, stability, and hardness researchgate.netresearchgate.net.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminobenzoate moiety, due to the electron-donating nature of the amino group. Conversely, the LUMO is anticipated to be centered on the electron-deficient 4-nitrobenzyl group, a consequence of the strong electron-withdrawing nitro group thaiscience.info. This spatial separation of frontier orbitals suggests a propensity for intramolecular charge transfer upon electronic excitation.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this molecule, the MEP would show negative potential (red/yellow) around the electronegative oxygen atoms of the nitro and carbonyl groups, indicating sites susceptible to electrophilic attack. The area around the amino group's hydrogen atoms would exhibit a positive potential (blue), highlighting regions for potential nucleophilic interaction tandfonline.com.

Table 2: Calculated Electronic Properties (Illustrative)

Property Symbol Formula Predicted Value
HOMO Energy E_HOMO - ~ -6.5 eV
LUMO Energy E_LUMO - ~ -2.2 eV
Energy Gap ΔE E_LUMO - E_HOMO ~ 4.3 eV
Electronegativity χ -(E_HOMO + E_LUMO)/2 ~ 4.35 eV
Chemical Hardness η (E_LUMO - E_HOMO)/2 ~ 2.15 eV

Note: These values are illustrative, based on typical DFT results for similar aromatic compounds materialsciencejournal.orgresearchgate.net.

DFT calculations are highly effective in predicting spectroscopic properties, which can then be used to interpret and assign experimental spectra.

IR Spectra : Theoretical vibrational frequencies can be calculated to help assign the peaks in an experimental FT-IR spectrum. For this compound, characteristic peaks would include the N-H stretching of the amino group (~3400-3500 cm⁻¹), the C=O stretching of the ester group (~1700 cm⁻¹), and the symmetric and asymmetric stretching vibrations of the nitro group (~1520 and ~1340 cm⁻¹, respectively) researchgate.net.

NMR Spectra : Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation of the molecule acs.org.

UV-Vis Spectra : Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum materialsciencejournal.orgacs.org. The calculations would likely predict transitions corresponding to π→π* excitations within the aromatic rings and an intramolecular charge transfer transition from the aminobenzoate part to the nitrobenzyl part of the molecule.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can map out the energetic landscape of chemical reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally.

The hydrolysis of this compound is a particularly interesting reaction to model due to the presence of the ortho-amino group. Experimental studies on related 2-aminobenzoate esters have shown that the amino group can act as an intramolecular general base catalyst nih.gov.

A computational study of the hydrolysis mechanism would involve modeling the nucleophilic attack of a water molecule on the ester's carbonyl carbon. The calculations would likely confirm that the neighboring amino group facilitates the reaction by abstracting a proton from the attacking water molecule, thereby increasing its nucleophilicity. This process would proceed through a tetrahedral intermediate, and the calculations would involve locating the transition state structures connecting the reactant, intermediate, and product. This intramolecular catalysis leads to a significant rate enhancement compared to the hydrolysis of its para-substituted isomer, 4-aminobenzoate, where such assistance is not possible nih.gov.

By calculating the energies of the reactants, transition states, and products, a complete reaction energy profile can be constructed. This profile provides the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur.

Intermolecular Interaction Studies

The study of intermolecular interactions is crucial for understanding the crystal packing, polymorphism, and physicochemical properties of molecular solids. For this compound, computational methods provide profound insights into the non-covalent forces that govern its supramolecular architecture.

Quantum Chemical Analysis of Hydrogen Bonding and Non-Covalent Interactions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate network of hydrogen bonds and other non-covalent interactions within the crystal lattice of this compound. The molecule possesses several functional groups capable of acting as hydrogen bond donors and acceptors: the amino group (-NH₂) is a strong donor, while the carbonyl oxygen of the ester, the nitro group oxygens (-NO₂), and the amino nitrogen can act as acceptors.

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool used to characterize these interactions. rsc.orgrsc.org By analyzing the electron density topology, one can identify bond critical points (BCPs) and quantify the strength and nature of the hydrogen bonds. For instance, studies on cocrystals involving similar functional groups have used QTAIM to confirm the presence and strength of N-H···O interactions. rsc.org

A summary of predicted primary hydrogen bond interactions in this compound is presented below.

Donor GroupAcceptor GroupPredicted Interaction Type
Amino (N-H)Carbonyl (C=O)Strong Hydrogen Bond (N-H···O)
Amino (N-H)Nitro (N-O)Moderate Hydrogen Bond (N-H···O)
Aromatic (C-H)Oxygen/NitrogenWeak C-H···O/N Interactions
Aromatic (C-H)Aromatic Ring (π)C-H···π Interactions

Host-Guest Chemistry and Supramolecular Assembly Prediction

The field of host-guest chemistry explores the formation of larger complexes through non-covalent interactions, leading to specific supramolecular assemblies. rsc.org The structural features of this compound, including its aromatic rings and hydrogen bonding motifs, make it a candidate for forming inclusion complexes with suitable host molecules or for self-assembling into predictable patterns.

Computational predictions for the supramolecular assembly of this compound would involve assessing its ability to form stable, repeating synthons. researchgate.net The formation of dimeric structures through N-H···O hydrogen bonds between the amino and carboxylate groups is a common and highly predictable motif in related aminobenzoic acid structures. nih.gov These dimers can then further assemble into tapes or sheets through weaker C-H···O or π-π stacking interactions.

While specific experimental studies on the host-guest chemistry of this compound are not available, theoretical modeling could predict its interaction with common macrocyclic hosts like cyclodextrins. nih.gov Such studies would typically involve docking simulations and energy calculations to determine the stability and geometry of the resulting inclusion complex. The hydrophobic nitrobenzyl and aminobenzoate moieties could potentially be encapsulated within the cavity of a host molecule, driven by hydrophobic and van der Waals interactions.

Prediction of Non-Linear Optical (NLO) Properties

Molecules containing electron-donating groups (like the amino group) and electron-accepting groups (like the nitro group) connected by a π-conjugated system often exhibit significant non-linear optical (NLO) properties. ias.ac.inresearchgate.net this compound possesses this donor-acceptor architecture, making it a promising candidate for NLO applications.

Theoretical calculations are a primary method for predicting the NLO response of a molecule. The key parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), can be calculated using quantum chemical methods. Density Functional Theory (DFT) with appropriate functionals and basis sets is commonly employed for this purpose. nih.gov

The NLO properties arise from intramolecular charge transfer (ICT) from the electron-donating portion to the electron-accepting portion of the molecule. nih.gov In this compound, this corresponds to charge transfer from the aminobenzoate part to the nitrobenzyl part. The magnitude of the hyperpolarizability (β) is a direct measure of the second-order NLO response.

For comparative purposes, the table below shows typical ranges for calculated NLO parameters for organic molecules with similar donor-acceptor characteristics. The values for this compound would be expected to fall within these ranges, though a specific calculation is required for precise prediction.

PropertySymbolTypical Calculated Values (a.u.)
Dipole Momentμ5 - 15 D
Average Polarizabilityα150 - 300
First Hyperpolarizabilityβ1000 - 10000

These computational studies are essential for the rational design of new materials. By theoretically screening molecules like this compound, researchers can identify promising candidates for applications in optical communications, data storage, and other photonic technologies. mdpi.com

Role As a Synthetic Intermediate and Precursor Chemistry

Building Block in Complex Organic Molecule Synthesis

The strategic placement of reactive sites on 4-nitrobenzyl 2-aminobenzoate (B8764639) makes it a valuable precursor in the construction of intricate molecular architectures, including advanced pharmaceuticals and novel materials.

The 2-aminobenzoate moiety within the molecule is a well-established precursor for the synthesis of a range of amide derivatives. The primary aromatic amine is nucleophilic and can readily undergo acylation reactions with acyl chlorides or anhydrides to form N-acyl anthranilate structures. This transformation is fundamental in the preparation of various biologically active compounds. For instance, the general acylation of aminobenzoic acids is a key step in forming peptide bonds in certain synthetic schemes google.com.

Furthermore, the ester component can be modified through transesterification. While the 4-nitrobenzyl group is often employed as a protecting group that can be cleaved under specific conditions, the ester linkage itself can be reacted with other alcohols in the presence of a suitable catalyst to yield different aminobenzoate esters google.com. The reactivity of the ester can also be harnessed in amidation reactions, where treatment with ammonia or primary/secondary amines can convert the ester into the corresponding amide, a method used in the preparation of nitro-substituted aminobenzoic acid amides google.com. The 4-nitrophenyl group, a close analogue to the 4-nitrobenzyl group, is recognized for its utility as an activating group in esters, facilitating nucleophilic acyl substitution to form amides under mild conditions nih.gov.

The 2-aminobenzoate structural core is a privileged scaffold for the synthesis of N-heterocycles. This class of compounds is of significant interest in medicinal chemistry due to their presence in numerous pharmaceuticals. Specifically, 2-aminobenzoates are key starting materials for producing fused heterocyclic systems like quinazolinones and benzodiazepines nih.gov.

The synthesis of these scaffolds typically involves a cyclization reaction where both the amino group and the ester functionality of the 2-aminobenzoate participate. For example, reaction with appropriate reagents can lead to the formation of a new ring fused to the benzene (B151609) ring. The synthesis of quinazolin-4(3H)-ones from 2-aminobenzoic acid (anthranilic acid) derivatives is a common strategy that involves condensation with nitrogen-containing nucleophiles researchgate.net. Similarly, hexafluoroisopropyl 2-aminobenzoates have been shown to react with α-bromoamides or amidines under mild, metal-free conditions to produce 1,4-benzodiazepines and quinazolinones, respectively, highlighting the synthetic potential of this class of reagents nih.gov.

Table 1: Heterocyclic Scaffolds Derived from 2-Aminobenzoate Precursors
Precursor TypeReactantResulting Heterocyclic ScaffoldReference
2-Aminobenzoic Acid DerivativesAcetic Anhydride, then Nitrogen NucleophilesQuinazolin-4(3H)-ones researchgate.net
Hexafluoroisopropyl 2-aminobenzoatesα-Bromoamides1,4-Benzodiazepines nih.gov
Hexafluoroisopropyl 2-aminobenzoatesAmidines HydrochlorideQuinazolinones nih.gov
2-AminobenzothiazoleMulticomponent Reactions (MCRs)Diverse Fused Heterocycles nih.gov

Derivatization Studies of the Amine and Nitro Groups

The peripheral amino and nitro functionalities of 4-nitrobenzyl 2-aminobenzoate offer numerous opportunities for chemical modification, allowing for the synthesis of a diverse library of derivatives with tailored properties.

The primary amino group on the 2-aminobenzoate ring is a prime site for derivatization through acylation and alkylation. Acylation, typically performed with acyl halides or anhydrides, converts the amine into a more complex amide. This reaction is not only used to build larger molecules but can also serve as a method for protecting the amino group during subsequent synthetic steps. The synthesis of N-aryl anthranilic acid derivatives through copper-catalyzed amination of chlorobenzoic acids demonstrates the robust nature of forming C-N bonds with this structural motif nih.govresearchgate.net.

Alkylation of the amino group introduces alkyl substituents, transforming the primary amine into a secondary or tertiary amine. This modification can significantly alter the electronic and steric properties of the molecule, influencing its chemical reactivity and biological activity.

The selective reduction of the aromatic nitro group to an amino group is a crucial and well-established transformation in organic synthesis, as aromatic amines are key intermediates for dyes, pharmaceuticals, and agricultural chemicals jsynthchem.com. This conversion transforms this compound into 4-aminobenzyl 2-aminobenzoate, a diamino compound with two distinct amine functionalities available for further reaction.

A significant challenge in this reaction is achieving chemoselectivity, where the nitro group is reduced without affecting other reducible groups in the molecule, such as the ester linkage. A variety of methods have been developed to accomplish this with high efficiency scispace.comd-nb.info. Catalytic hydrogenation is a common and economical method, though it may lack selectivity in complex molecules scispace.com. Metal-based reduction systems offer alternatives with enhanced selectivity. For instance, the NaBH₄-FeCl₂ system has been shown to be highly effective for the selective reduction of nitroarenes containing ester groups, providing the desired amino compounds in excellent yields d-nb.inforesearchgate.net.

Table 2: Reagents for Selective Reduction of Aromatic Nitro Groups
Reagent/SystemSolventConditionsKey FeaturesReference
NaBH₄ / FeCl₂THF25–28°C, N₂ atmosphereHigh chemoselectivity for nitro group over ester; yields up to 96%. d-nb.inforesearchgate.net
Co₂(CO)₈ / H₂ODMERoom TemperatureReduces nitro groups in the presence of halides and carbonyls; quantitative yields. scispace.com
cis-Rh(CO)₂(Amine)₂ / COAqueous Amine100°CHigh chemoselectivity for the aromatic nitro group over a carboxylic acid group. researchgate.net
NaBH₄ / Ni(PPh₃)₄EthanolRoom TemperatureReduces nitro compounds to amines while leaving carbonyl groups unaffected. jsynthchem.com
CuFe₅O₈ / NaBH₄AqueousRoom TemperatureEfficient catalytic reduction of 4-nitrophenol to 4-aminophenol. mdpi.com

The primary amino group of the 2-aminobenzoate moiety can be converted into urea or urethane (carbamate) functionalities. These groups are prevalent in pharmaceuticals and materials science. The synthesis of ureas is often achieved by reacting the amine with an isocyanate asianpubs.org. Alternatively, a two-step, one-pot process can be employed where an amine reacts with a chloroformate in situ, followed by the addition of another amine to form an unsymmetrical urea.

Urethanes are typically synthesized by reacting the amine with a chloroformate or another activated carbonyl species. For example, 4-nitrophenyl-N-benzylcarbamate has been developed as an efficient reagent for converting various amines into N-benzyl ureas, which can be subsequently deprotected to yield monosubstituted ureas bioorganic-chemistry.com. Such reactions provide a versatile pathway to a wide range of derivatives from the this compound scaffold.

Table 3: Common Reagents for Urea and Urethane Synthesis from Amines
Target DerivativeReagent TypeExample ReagentReference
UreaIsocyanateAryl or Alkyl Isocyanates asianpubs.org
UreaPhosgene EquivalentTriphosgene, Carbonyldiimidazole (CDI) asianpubs.org
UreaRearrangement PromoterEthyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) on hydroxamic acids organic-chemistry.orgorganic-chemistry.org
Urethane (Carbamate)ChloroformateBenzyl (B1604629) Chloroformate, Ethyl Chloroformate
Urethane (Carbamate)CarbonateDi-tert-butyl dicarbonate (B1257347) (Boc₂O)

Applications in Dye and Pigment Synthesis

The utility of this compound in the synthesis of colorants stems from the established role of its parent amine, anthranilic acid (2-aminobenzoic acid), as a precursor in the production of azo dyes. wikipedia.org Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent the largest and most diverse group of synthetic colorants. nih.gov

The synthesis of azo dyes from an aminobenzoate derivative follows a well-established two-step process:

Diazotization: The primary aromatic amine group on the 2-aminobenzoate moiety is converted into a diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). ijsr.netscirp.org In the case of this compound, the amino group would be transformed into a reactive diazonium cation.

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. nih.gov This electrophilic substitution reaction forms the stable azo bond, creating the chromophoric system responsible for the dye's color.

The 4-nitrobenzyl ester group in this context can serve multiple purposes. It may act as a protecting group for the carboxylic acid to prevent unwanted side reactions during the diazotization or other synthetic steps. asianpubs.org Alternatively, its presence can modify the physical properties of the dye molecule, such as its solubility or its affinity for certain fabrics. The specific shade and properties of the final dye can be fine-tuned by the choice of the coupling component.

Application as Protecting Group Precursor

The 4-nitrobenzyl group is a well-established protecting group in organic synthesis, valued for its stability under various conditions and its selective removal under specific triggers. nih.gov In this compound, this group protects the carboxylic acid of the 2-aminobenzoic acid moiety. This protection strategy is particularly useful in complex, multi-step syntheses where the carboxylic acid needs to be unreactive while other parts of the molecule are being modified.

The removal, or "deprotection," of the 4-nitrobenzyl group can be accomplished through two primary pathways:

Photolytic Cleavage: The 4-nitrobenzyl group is a photolabile protecting group, meaning it can be cleaved by exposure to ultraviolet (UV) light, typically at wavelengths around 350 nm. thieme-connect.denih.gov Upon irradiation, the nitro group undergoes an intramolecular photoreaction, leading to the fragmentation of the ester linkage and the release of the free carboxylic acid (2-aminobenzoic acid) and 4-nitrosobenzaldehyde. acs.org This method offers excellent spatiotemporal control, as the deprotection occurs only where the light is directed.

Reductive Cleavage: The nitro group can be chemically reduced to an amino group. This is often achieved through catalytic hydrogenation (e.g., using H2 gas with a palladium catalyst) or by using other reducing agents. rsc.org The resulting 4-aminobenzyl ester is unstable and readily undergoes a 1,6-elimination reaction to release the deprotected carboxylic acid, 2-aminobenzoic acid. nih.gov

By serving as a precursor with a protected carboxylic acid, this compound allows for the controlled release of 2-aminobenzoic acid at a desired stage of a synthetic sequence, preventing interference from the acidic proton of the carboxyl group and enabling a wider range of chemical transformations on other parts of the molecule.

Emerging Research Directions and Future Perspectives

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 4-nitrobenzyl 2-aminobenzoate (B8764639) is a key area of emerging research. The focus is on developing methods that are more sustainable, efficient, and environmentally responsible than traditional synthetic routes.

Development of Environmentally Benign Synthetic Routes

The development of environmentally benign synthetic routes for 4-nitrobenzyl 2-aminobenzoate centers on replacing hazardous reagents and solvents with safer alternatives. uns.ac.id Research into related aromatic compounds has demonstrated the feasibility of using eco-friendly catalysts and solvent systems. For instance, the synthesis of aromatic amines, a core component of the target molecule, has been achieved with high selectivity using indium metal in aqueous ethanol, which circumvents the need for acid-catalysts and reduces problematic waste streams. orgsyn.org Another green approach involves the use of natural, non-toxic, and biodegradable catalysts, such as citric acid derived from citrus fruits, which has been successfully applied in the synthesis of various organic compounds. researchgate.net

Furthermore, solvent-free reaction techniques, like grinding, are being explored to minimize solvent use, a major contributor to chemical waste. uns.ac.id The synthesis of p-nitrobenzyl bromide, a likely precursor, has been demonstrated in a "clean synthesis" process that features recycling of the mother liquor and results in zero organic discharge. researchgate.net These methodologies highlight a clear trajectory toward cleaner production pathways that could be adapted for the esterification reaction between 2-aminobenzoic acid and 4-nitrobenzyl alcohol to produce this compound.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

Feature Conventional Synthesis Green Synthesis Approach
Catalyst Strong mineral acids (e.g., H₂SO₄) Natural acids (e.g., citric acid), recyclable metals (e.g., Indium) orgsyn.orgresearchgate.net
Solvent Volatile organic compounds (VOCs) Water, ethanol, or solvent-free conditions (grinding) uns.ac.idorgsyn.org
Byproducts Stoichiometric waste, acid sludge Water, recyclable catalyst systems orgsyn.orgrsc.org

| Energy | Often requires high heat | Can proceed at ambient temperature or with alternative energy sources researchgate.net |

Atom Economy and Waste Minimization in Production

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product, generating no waste. rsc.org

Future research aims to improve this by exploring addition reactions or catalytic cycles that maximize the incorporation of starting materials into the final structure. researchgate.net Maximizing atom economy is directly linked to waste minimization. By designing syntheses where most atoms of the reactants are part of the product, the generation of unwanted byproducts is inherently reduced. wikipedia.org This not only lessens the environmental impact but also lowers costs associated with waste treatment and disposal. rsc.org

Table 2: Theoretical Atom Economy for Esterification

Reactants Formula Molar Mass ( g/mol ) Product Formula Molar Mass ( g/mol ) Byproduct Atom Economy (%)
2-aminobenzoic acid + 4-nitrobenzyl alcohol C₇H₇NO₂ + C₇H₇NO₃ 137.14 + 153.14 This compound C₁₄H₁₂N₂O₄ 272.26 H₂O 93.8%

Potential in Advanced Materials Chemistry

The unique molecular structure of this compound, featuring a photosensitive nitrobenzyl group, makes it a promising candidate for applications in advanced materials.

Precursor for Polymeric Materials with Tunable Properties

The nitrobenzyl ester moiety is a well-known photolabile protecting group. Upon irradiation with UV light, the ester bond can be cleaved. This property is of significant interest in polymer science for creating materials whose properties can be altered on demand. By incorporating this compound as a monomer or a cross-linking agent into a polymer backbone, it is possible to fabricate photo-responsive materials. mdpi.com

For example, polymers containing this unit could be designed to degrade or change their solubility when exposed to light. mdpi.com This has potential applications in areas such as photolithography, controlled drug delivery, and the creation of "smart" adhesives that lose their adhesion upon UV irradiation. mdpi.comresearchgate.net Research on the closely related o-nitrobenzyl esters has demonstrated their utility in creating photodegradable hydrogels and photo-responsive polymer networks. mdpi.com The 4-nitro isomer is expected to offer similar functionality, potentially with different photosensitivity and cleavage kinetics.

Integration into Optical or Electronic Materials

The combination of an electron-donating amino group and an electron-withdrawing nitro group on separate aromatic rings linked by an ester bridge gives this compound a dipolar structure. Molecules with such characteristics are often investigated for their nonlinear optical (NLO) properties. NLO materials can alter the properties of light passing through them and are crucial for applications in photonics, telecommunications, and optical data storage.

While specific studies on this compound are nascent, related aromatic nitro compounds, such as 4-methoxy-2-nitroaniline, have been grown as single crystals and investigated for optical applications. researchgate.net The integration of this compound into thin films or as a dopant in a polymer matrix could lead to the development of new materials for optical devices. Its electronic structure suggests it could also be explored for use in organic electronic components, although this remains a more speculative area of research.

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. beilstein-journals.org This hybrid approach is a promising future direction for the production of this compound, offering potential improvements in yield, purity, and sustainability.

Enzymes, such as lipases, are highly effective at catalyzing esterification reactions. A potential chemo-enzymatic route could involve the use of an immobilized lipase (B570770) to catalyze the reaction between 2-aminobenzoic acid and 4-nitrobenzyl alcohol. This would avoid the need for harsh acid catalysts and high temperatures, leading to a cleaner reaction with fewer side products.

Another powerful application of this approach is in achieving high enantiomeric purity. If a chiral center were present in the molecule, enzymes could be used for kinetic resolution, where one enantiomer reacts much faster than the other. mdpi.com A demonstrated example in a related field is the preparation of a specific anomer of 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside. In this process, a chemical synthesis first produces a mixture of anomers, after which a specific enzyme (β-N-acetylhexosaminidase) is used to selectively hydrolyze and remove the unwanted β-anomer, leaving the pure α-anomer. mdpi.comresearchgate.net Similar strategies could be envisioned for purifying or selectively synthesizing this compound, should specific isomers or derivatives be required. This integration of biocatalysis represents a sophisticated and sustainable frontier for the synthesis of complex organic molecules. researchgate.net

Studies on Degradation Pathways in Environmental Contexts

While direct research on the environmental degradation pathways of this compound is not extensively documented in publicly available literature, its environmental fate can be inferred by examining the degradation of its constituent components: the 2-aminobenzoate (anthranilate) moiety and the 4-nitrobenzyl moiety. The primary degradation mechanism is expected to be the cleavage of the ester bond, followed by the separate degradation of the resulting acid and alcohol.

The principal initial step in the environmental degradation of this compound is the hydrolysis of its ester linkage. This reaction, which can be catalyzed by acids, bases, or microbial enzymes, splits the molecule into 2-aminobenzoic acid and 4-nitrobenzyl alcohol. libretexts.org

Figure 1: Proposed Initial Hydrolysis of this compound
Chemical reaction showing the hydrolysis of this compound into 2-aminobenzoic acid and 4-nitrobenzyl alcohol.

Degradation of the 2-Aminobenzoate Moiety

Once liberated through hydrolysis, 2-aminobenzoic acid (anthranilic acid) is subject to further environmental degradation. As a naturally occurring substance, it is a known intermediate in the biosynthesis of tryptophan, and various microorganisms possess pathways for its catabolism. wikipedia.org

Under aerobic conditions, microbial degradation is a significant pathway. For instance, some species of Pseudomonas can transform 2-aminobenzoate into intermediates such as catechol or 1,4-cyclohexadione, which are then funneled into central metabolic pathways. ethz.ch In anaerobic environments, particularly under denitrifying conditions, bacteria have been shown to completely oxidize 2-aminobenzoate to carbon dioxide (CO₂) and ammonium (B1175870) (NH₄⁺). nih.govnih.gov

The environmental mobility of 2-aminobenzoic acid is influenced by soil composition; it is expected to have high mobility in soil, but its amino group can also condense with and bind to organic matter. nih.govepa.gov

Degradation of the 4-Nitrobenzyl Moiety

The environmental fate of the 4-nitrobenzyl alcohol component is governed by processes common to nitroaromatic compounds. cswab.orgnih.gov These processes include microbial degradation and photolysis.

Microbial Degradation: The biodegradation of nitroaromatic compounds can proceed through different routes depending on the prevailing redox conditions. nih.govslideshare.net

Aerobic Pathways: Under aerobic conditions, microorganisms may initiate degradation by either oxidizing the benzyl (B1604629) alcohol group or acting on the nitro group. Oxidation of the alcohol can lead to the formation of 4-nitrobenzaldehyde (B150856) and subsequently 4-nitrobenzoic acid. Alternatively, monooxygenase and dioxygenase enzymes can hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.gov Another aerobic strategy involves the reduction of the nitro group to a hydroxylamine (B1172632), which then undergoes an enzyme-catalyzed rearrangement. nih.gov

Anaerobic Pathways: In anaerobic environments, the primary transformation involves the stepwise reduction of the nitro group. This process, mediated by nitroreductases, proceeds through nitroso and hydroxylamino intermediates to form the corresponding amine, 4-aminobenzyl alcohol. nih.govslideshare.net

Photodegradation: In aqueous environments exposed to sunlight, photolysis is an important abiotic degradation pathway for nitroaromatic compounds. cdc.gov The absorption of UV radiation can lead to the transformation of the 4-nitrobenzyl moiety. The photolysis of nitroaromatics on surfaces has been identified as a potential environmental source of nitrous acid. acs.org

The following tables summarize the potential degradation products and influencing factors based on studies of analogous compounds.

Table 1: Potential Degradation Products of this compound in Environmental Contexts

Precursor Compound Degradation Process Potential Intermediate/Final Products Environmental Condition
This compound Hydrolysis 2-Aminobenzoic acid, 4-Nitrobenzyl alcohol Abiotic/Biotic (Water, Soil)
2-Aminobenzoic acid Aerobic Biodegradation Catechol, 1,4-cyclohexadione, CO₂, NH₄⁺ Aerobic
Anaerobic Biodegradation CO₂, NH₄⁺ Anaerobic (Denitrifying)
4-Nitrobenzyl alcohol Aerobic Biodegradation 4-Nitrobenzaldehyde, 4-Nitrobenzoic acid Aerobic
Anaerobic Biodegradation 4-Nitrosobenzyl alcohol, 4-Hydroxylaminobenzyl alcohol, 4-Aminobenzyl alcohol Anaerobic
Photodegradation Various photoproducts, Nitrous acid Aqueous, Sunlight

Table 2: Factors Influencing Environmental Degradation Pathways

Factor Influence on Degradation
Oxygen Availability Determines whether aerobic or anaerobic microbial pathways dominate. Aerobic pathways often lead to ring cleavage, while anaerobic pathways typically involve nitro group reduction.
pH Affects the rate of chemical hydrolysis of the ester bond; both acidic and basic conditions can catalyze the reaction. epa.gov
Sunlight Exposure Crucial for photodegradation pathways, particularly for the nitroaromatic moiety in surface waters. cdc.govacs.org
Microbial Population The presence of specific microbial communities adapted to degrading aromatic acids and nitroaromatic compounds is essential for biodegradation.
Soil Composition Organic matter content can influence the bioavailability of degradation products like 2-aminobenzoic acid through sorption. epa.gov

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-nitrobenzyl 2-aminobenzoate?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification reactions. For example, 4-nitrobenzyl halides (e.g., chloride or bromide) can react with 2-aminobenzoic acid derivatives under basic conditions. Key parameters include:
  • Molar ratios : Excess nucleophile (e.g., n-butylamine at 1.75 M) to drive reaction completion, as shown in SN2 reactions with 4-nitrobenzyl chloride .
  • Solvent selection : Deuterated methanol or acetonitrile for enhanced reaction monitoring via NMR .
  • Temperature : Elevated temperatures (e.g., 310 K) accelerate reaction kinetics, as observed in kinetic studies of 4-nitrobenzyl halides .
    Validation via 1H^1 \text{H} NMR is critical to confirm product formation and monitor intermediates .

Q. How can researchers characterize the purity and stability of this compound?

  • Methodological Answer :
  • Chromatography : Use HPLC with UV detection (e.g., 254 nm) to assess purity, referencing retention times against standards.
  • Spectroscopy : 1H^1 \text{H} NMR (e.g., in CD3_3OD) identifies structural integrity; aromatic protons from the 4-nitrobenzyl group appear at 7.5–8.5 ppm, while the 2-aminobenzoate moiety shows distinct amine and ester signals .
  • Stability testing : Store under inert conditions (argon atmosphere) at –20°C to prevent hydrolysis or nitro-group reduction, as recommended for nitroaromatic compounds .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 4-nitrobenzyl derivatives in nucleophilic substitutions?

  • Methodological Answer : Kinetic studies using 1H^1 \text{H} NMR reveal an SN2 mechanism for 4-nitrobenzyl halides, with second-order rate constants of 8.1×105M1s18.1 \times 10^{-5} \, \text{M}^{-1} \text{s}^{-1} (chloride) and 3.3×103M1s13.3 \times 10^{-3} \, \text{M}^{-1} \text{s}^{-1} (bromide) . The nitro group’s electron-withdrawing effect stabilizes the transition state, while bromide’s superior leaving-group ability accelerates reactivity. To confirm mechanism:
  • Monitor reaction progress via time-resolved NMR .
  • Compare activation energies using Arrhenius plots under varying temperatures .

Q. How can this compound be utilized in hypoxia-targeted probes for biomedical imaging?

  • Methodological Answer : The 4-nitrobenzyl ester group acts as a bioreductive trigger in hypoxic environments. Design principles include:
  • Probe assembly : Conjugate the compound to 99mTc^{99m} \text{Tc}-binding ligands (e.g., dithiocarbamates) to create lipophilic complexes .
  • Reduction studies : Under hypoxic conditions (e.g., in FM3A tumor cells), the nitro group is reduced to an amine, releasing hydrophilic 99mTc^{99m} \text{Tc}-complexes trapped intracellularly. Validate via:
  • SPECT/CT imaging : Track biodistribution in tumor-bearing mice .
  • HPLC-MS : Confirm metabolite formation post-reduction .

Q. What catalytic systems enable selective oxidation or functionalization of 4-nitrobenzyl derivatives?

  • Methodological Answer : Nonheme iron(II)-α-keto complexes catalyze aerobic oxidation of 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde (TON = 16) . Key steps:
  • Substrate optimization : Use acetonitrile as solvent and NaBF4_4 as co-catalyst to enhance turnover .
  • Kinetic analysis : Monitor aldehyde formation via GC-MS or 1H^1 \text{H} NMR, comparing rates with non-nitro-substituted analogs .
  • Recycling : Recover catalyst via precipitation (e.g., with diethyl ether) for reuse in multiple cycles .

Data Contradictions and Resolution

Q. How can conflicting reports on nitrobenzyl ester stability under reductive conditions be resolved?

  • Methodological Answer : Discrepancies arise from varying experimental conditions (e.g., reductant concentration, pH). To resolve:
  • Controlled studies : Compare stability in vitro (e.g., phosphate buffer, pH 7.4) vs. in vivo (tumor microenvironments) .
  • Analytical validation : Use LC-MS/MS to quantify intact ester vs. reduction products, ensuring detection limits <1 nM .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.